molecular formula C20H32O4 B1150929 (±)17(18)-DiHETE

(±)17(18)-DiHETE

Cat. No.: B1150929
M. Wt: 336.5
InChI Key: XYDVGNAQQFWZEF-YQLHGUCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Eicosanoids as Bioactive Lipids

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA). wikipedia.org These lipid mediators are pivotal in a multitude of physiological and pathological processes, including inflammation, immune responses, blood pressure regulation, and cell growth. wikipedia.orgnih.gov The synthesis of eicosanoids occurs via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.gov While the roles of prostaglandins (B1171923) and leukotrienes, products of the COX and LOX pathways respectively, are well-established, the metabolites of the CYP pathway have garnered increasing attention for their diverse biological activities. nih.govmdpi.com

Overview of the Cytochrome P450 Epoxygenase Pathway in Lipid Metabolism

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that metabolize a wide array of endogenous and exogenous compounds. wikipedia.orgtaylorandfrancis.com Within the realm of lipid metabolism, the CYP epoxygenase pathway is of particular significance. nih.gov This pathway converts PUFAs into epoxide derivatives. wikipedia.org For instance, when acting on arachidonic acid, CYP epoxygenases produce epoxyeicosatrienoic acids (EETs). nih.govnih.gov These EETs are subsequently metabolized, primarily by soluble epoxide hydrolase (sEH), into their corresponding diols, known as dihydroxyeicosatrienoic acids (DHETs). nih.govahajournals.org This conversion is generally considered a deactivating step, as the diols are often less biologically active than their epoxide precursors. ahajournals.orgfrontiersin.org The activity of sEH is a critical determinant of the bioavailability of EETs and other epoxy fatty acids. frontiersin.org

The CYP epoxygenase pathway also acts on other PUFAs, including the omega-3 fatty acid eicosapentaenoic acid (EPA). frontiersin.org CYP enzymes, particularly those from the CYP2C and CYP2J families, catalyze the epoxidation of EPA to form epoxyeicosatetraenoic acids (EEQs). taylorandfrancis.comwikipedia.org

Position of (±)17(18)-DiHETE within the Eicosanoidome

(±)17(18)-dihydroxyeicosatetraenoic acid, or (±)17(18)-DiHETE, is a specific diol metabolite derived from EPA. caymanchem.combiomol.com Its formation begins with the epoxidation of the terminal double bond of EPA by CYP epoxygenases, yielding 17(18)-epoxyeicosatetraenoic acid (17(18)-EEQ). frontiersin.orgcaymanchem.com Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes this epoxide to form the vicinal diol, (±)17(18)-DiHETE. wikipedia.orgcaymanchem.com This positions (±)17(18)-DiHETE as a key downstream product of the CYP epoxygenase pathway acting on an omega-3 fatty acid substrate. Research has shown that (±)17(18)-DiHETE is a major metabolite when EPA is incubated with various rat tissue homogenates and cynomolgus monkey seminal vesicles. caymanchem.comthomassci.com

Historical Perspectives in (±)17(18)-DiHETE Research and Discovery

The initial identification of (±)17(18)-DiHETE arose from studies investigating the metabolism of EPA by various biological systems. Early research in the late 1980s and early 1990s demonstrated the oxidation of EPA by rat hepatic and renal microsomes, as well as by monkey seminal vesicles, leading to the formation of dihydroxy derivatives. caymanchem.com These studies elucidated the likely biosynthetic route through a CYP-catalyzed epoxidation followed by enzymatic hydrolysis. caymanchem.comthomassci.com The fungus Gaeumannomyces graminis was also found to preferentially metabolize EPA to (±)17(18)-DiHETE. caymanchem.combertin-bioreagent.com More recent research has continued to explore the biological significance of this metabolite, with studies investigating its role in inflammatory processes and its potential as a biomarker in certain health conditions. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of (±)17(18)-DiHETE

EnzymeFamily/TypeSubstrateProductRole
Cytochrome P450 EpoxygenaseCYP2C, CYP2J, etc. taylorandfrancis.comwikipedia.orgEicosapentaenoic Acid (EPA) frontiersin.org17(18)-Epoxyeicosatetraenoic Acid (17(18)-EEQ) caymanchem.comCatalyzes the initial epoxidation of EPA.
Soluble Epoxide Hydrolase (sEH)Hydrolase ahajournals.org17(18)-Epoxyeicosatetraenoic Acid (17(18)-EEQ) wikipedia.org(±)17(18)-Dihydroxyeicosatetraenoic Acid ((±)17(18)-DiHETE) caymanchem.comConverts the epoxide precursor to the diol.

Table 2: Chemical Properties of (±)17(18)-DiHETE

PropertyValue
Formal Name(±)17,18-dihydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid biomol.com
Molecular FormulaC₂₀H₃₂O₄ caymanchem.com
Formula Weight336.5 caymanchem.com

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5

InChI

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1

InChI Key

XYDVGNAQQFWZEF-YQLHGUCYSA-N

SMILES

CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CCCCC(O)=O

Synonyms

(±)17,18-dihydroxy-eicosa-5,8,11,14-Tetraenoic Acid

Origin of Product

United States

Biosynthesis and Enzymatic Metabolism of ± 17 18 Dihete

Precursor Substrate: Eicosapentaenoic Acid (EPA) Metabolism

The journey to (±)17(18)-DiHETE begins with eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid. wikipedia.orgnih.gov EPA serves as the initial substrate for a series of enzymatic reactions that ultimately yield a variety of bioactive metabolites. nih.govnih.gov The metabolism of EPA can proceed through several pathways, including those mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov It is the CYP pathway that is of particular interest in the formation of (±)17(18)-DiHETE. nih.govcaymanchem.com This pathway involves the epoxidation of EPA's double bonds, a critical first step in generating the precursor to (±)17(18)-DiHETE. wikipedia.orgnih.gov

Cytochrome P450 (CYP) Epoxygenase-Mediated Formation of 17,18-Epoxyeicosatetraenoic Acid (17,18-EpETE)

The conversion of EPA to its epoxide form, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) epoxygenases. wikipedia.orgcaymanchem.com These enzymes introduce an oxygen atom across the double bond at the 17th and 18th carbon positions of the EPA molecule, creating a reactive epoxide ring. wikipedia.orgnih.gov This epoxidation is a crucial intermediate step in the biosynthesis of (±)17(18)-DiHETE. caymanchem.com

Identification of Key CYP Isoforms Involved in Epoxidation

Several CYP isoforms have been identified as being responsible for the epoxidation of EPA to 17,18-EpETE. In humans, these include members of the CYP1A, CYP2C, CYP2J, and CYP4A subfamilies. wikipedia.orgphysiology.org Specifically, human CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, and CYP2J2 have been shown to metabolize EPA, with many of them primarily forming 17,18-EpETE. wikipedia.orgif-pan.krakow.pl Studies in mice have also identified several Cyp isoforms, including Cyp1a2, 2c50, 4a12a, 4a12b, and 4f18, as being capable of producing 17,18-EpETE from EPA. nih.gov

Table 1: Key CYP Isoforms in 17,18-EpETE Formation

CYP Isoform FamilySpecific Isoforms (Human)Specific Isoforms (Mouse)Primary Product from EPA
CYP1A CYP1A1, CYP1A2 wikipedia.orgphysiology.orgCyp1a2 nih.gov17,18-EpETE wikipedia.orgnih.gov
CYP2C CYP2C8, CYP2C9, CYP2C18, CYP2C19 wikipedia.orgCyp2c50 nih.gov17,18-EpETE and other regioisomers wikipedia.orgnih.gov
CYP2J CYP2J2 wikipedia.orgif-pan.krakow.pl-17,18-EpETE if-pan.krakow.pl
CYP4A CYP4A1, CYP4A3 physiology.orgCyp4a12a, Cyp4a12b nih.gov17,18-EpETE and hydroxylated products nih.govphysiology.org
CYP4F -Cyp4f18 nih.gov17,18-EpETE and hydroxylated products nih.gov

Regio- and Stereoselectivity of Epoxide Formation

The epoxidation of EPA by CYP enzymes exhibits both regio- and stereoselectivity. Regioselectivity refers to which of the double bonds in the EPA molecule is epoxidized. Many CYP isoforms show a preference for the ω-3 double bond, leading to the formation of 17,18-EpETE as the major product. nih.govif-pan.krakow.pl For instance, human CYP1A1 and CYP2J2 predominantly convert EPA to 17,18-EpETE. if-pan.krakow.pl

Stereoselectivity, on the other hand, determines the three-dimensional arrangement of the atoms in the resulting epoxide. 17,18-EpETE exists as two enantiomers: 17(R),18(S)-EpETE and 17(S),18(R)-EpETE. nih.govresearchgate.net Different CYP isoforms can produce these enantiomers in varying ratios. For example, mouse Cyp1a2 shows high stereoselectivity, favoring the production of 17(R),18(S)-EpETE. nih.gov In contrast, mouse Cyp4f18 generates an excess of the 17(S),18(R)-EpETE enantiomer. nih.gov Other isoforms, like mouse Cyp2c50, Cyp4a12a, and 4a12b, display less stereoselectivity. nih.gov The specific stereoisomer produced is significant as it can influence the biological activity of the molecule. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH)-Catalyzed Hydrolysis of 17,18-EpETE to (±)17(18)-DiHETE

The final step in the formation of (±)17(18)-DiHETE is the hydrolysis of the epoxide ring of 17,18-EpETE. caymanchem.combiomol.com This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH). nih.govwikipedia.org sEH adds a water molecule to the epoxide, opening the ring to form two adjacent hydroxyl groups, resulting in the vicinal diol, (±)17(18)-DiHETE. wikipedia.orgwikidoc.org

Enzymatic Characteristics and Mechanisms of sEH in Diol Formation

Soluble epoxide hydrolase is a bifunctional enzyme with two distinct domains. wikipedia.orgwikidoc.org The C-terminal domain possesses the epoxide hydrolase activity responsible for converting epoxides to diols. wikidoc.org The catalytic mechanism involves a two-step process. rsc.orgebi.ac.uk First, a nucleophilic aspartate residue in the enzyme's active site attacks one of the carbon atoms of the epoxide ring, forming a covalent ester intermediate. ebi.ac.ukal-edu.comnih.gov In the second step, a water molecule, activated by a charge-relay system involving histidine and another aspartate residue, hydrolyzes this intermediate, releasing the diol product and regenerating the active enzyme. rsc.orgebi.ac.ukal-edu.com

Role of sEH as an Epoxide Inactivating Enzyme

Soluble epoxide hydrolase plays a crucial role in regulating the levels of bioactive epoxides like 17,18-EpETE. nih.govnih.gov The hydrolysis of the epoxide to its corresponding diol, (±)17(18)-DiHETE, is generally considered an inactivation step, as the diol is often less biologically active than the parent epoxide. nih.govmdpi.com By converting epoxides to more water-soluble diols, sEH facilitates their excretion from the body. wikipedia.orgwikidoc.org Therefore, sEH is a key enzyme in terminating the signaling actions of epoxy fatty acids. nih.govnih.gov Inhibition of sEH can lead to an accumulation of epoxides, which has been explored as a therapeutic strategy in various disease models. nih.govatsjournals.org

Cross-talk and Interactions with Other Polyunsaturated Fatty Acid (PUFA) Metabolic Pathways

The metabolism of polyunsaturated fatty acids (PUFAs) is a complex and interconnected network. The enzymes responsible for metabolizing omega-3 and omega-6 fatty acids are often shared, leading to competition for these enzymes and the production of a diverse array of signaling molecules. oup.comwikipedia.org The formation and metabolism of (±)17(18)-DiHETE are intrinsically linked to the activities of several major PUFA metabolic pathways, including those mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. imrpress.commdpi.comresearchgate.net

The biosynthesis of (±)17(18)-DiHETE begins with the omega-3 fatty acid EPA. biomol.com The initial and crucial step involves the cytochrome P450 (CYP) epoxygenase pathway. Specifically, CYP enzymes catalyze the epoxidation of the ω-3 double bond of EPA to form 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). oup.comcaymanchem.complos.org This epoxide is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to yield (±)17(18)-DiHETE. oup.complos.orgwikipedia.org This conversion is considered a critical inactivation pathway, as the diol products are generally far less active than their epoxide precursors. wikipedia.org

The interaction between the CYP pathway and other PUFA metabolic routes is significant. For instance, the same CYP enzymes that produce epoxides from EPA can also metabolize the omega-6 fatty acid, arachidonic acid (AA), to produce epoxyeicosatrienoic acids (EETs). imrpress.comoup.com This sets up a competitive environment where the relative abundance of EPA and AA can influence the types of lipid mediators produced. oup.com Increased levels of EPA can lead to a greater production of EPA-derived metabolites like 17(18)-EpETE and subsequently (±)17(18)-DiHETE, potentially at the expense of AA-derived eicosanoids. mdpi.com

Furthermore, there is evidence of crosstalk between the CYP pathway and the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. While the primary route to (±)17(18)-DiHETE is via CYP and sEH, the precursor EPA is also a substrate for LOX and COX enzymes, leading to the formation of hydroxyeicosapentaenoic acids (HEPEs) and prostaglandins (B1171923) of the 3-series, respectively. plos.orgmdpi.com The balance between these pathways can be influenced by various physiological and pathological conditions. For example, exhaustive exercise has been shown to increase the circulating levels of (±)17(18)-DiHETE, suggesting a modulation of the CYP pathway activity. nih.gov

In some contexts, the metabolism of other fatty acids can be influenced by the presence of EPA and its metabolites. For example, adrenic acid, another PUFA, is metabolized by CYP450, COX, and LOX enzymes to produce a variety of eicosanoids. ahajournals.org The presence of EPA and its subsequent conversion to metabolites like (±)17(18)-DiHETE can alter the substrate availability for these enzymes, thereby influencing the production of adrenic acid-derived mediators.

The table below summarizes the key enzymes and resulting metabolites involved in the interconnected PUFA metabolic pathways.

Enzyme Family Substrate Key Metabolites Relevance to (±)17(18)-DiHETE
Cytochrome P450 (CYP) Epoxygenase Eicosapentaenoic Acid (EPA)17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE)Direct precursor to (±)17(18)-DiHETE. caymanchem.complos.org
Arachidonic Acid (AA)Epoxyeicosatrienoic Acids (EETs)Competes with EPA for CYP enzymes. imrpress.comoup.com
Soluble Epoxide Hydrolase (sEH) 17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE)(±)17(18)-DiHETECatalyzes the final step in (±)17(18)-DiHETE biosynthesis. oup.comwikipedia.org
Epoxyeicosatrienoic Acids (EETs)Dihydroxyeicosatrienoic Acids (DHETs)Metabolizes AA-derived epoxides. imrpress.com
Lipoxygenase (LOX) Eicosapentaenoic Acid (EPA)Hydroxyeicosapentaenoic Acids (HEPEs)Alternative metabolic pathway for EPA. plos.orgresearchgate.net
Arachidonic Acid (AA)Hydroxyeicosatetraenoic Acids (HETEs), LeukotrienesMajor inflammatory mediators. wikipedia.orgglpbio.com
Cyclooxygenase (COX) Eicosapentaenoic Acid (EPA)Prostaglandins (PGG3, PGH3), Thromboxanes (TXA3)Produces anti-inflammatory and less potent platelet-aggregating mediators. researchgate.net
Arachidonic Acid (AA)Prostaglandins (PGG2, PGH2), Thromboxanes (TXA2)Produces potent pro-inflammatory and platelet-aggregating mediators. wikipedia.org

This intricate crosstalk underscores the complexity of lipid mediator signaling. The balance between the production of (±)17(18)-DiHETE and other PUFA metabolites can have significant implications for cellular and physiological processes. For instance, studies have shown that dietary supplementation with omega-3 fatty acids can shift the balance towards the production of EPA-derived metabolites, including (±)17(18)-DiHETE, which may contribute to the observed health benefits. mdpi.comnih.gov

Molecular Mechanisms and Cellular Interactions of ± 17 18 Dihete

Comparative Bioactivity Profile with Precursor Epoxides (17,18-EpETE)

The bioactivity of (±)17(18)-DiHETE is often characterized by its comparison to its more studied precursor, 17,18-EpETE. Generally, (±)17(18)-DiHETE is considered to be a less active or, in some contexts, inactive metabolite. researchgate.net The epoxy ring of 17,18-EpETE is critical for many of its potent anti-inflammatory and anti-allergic effects, which are lost upon hydrolysis to the diol form. frontiersin.org

For instance, 17,18-EpETE shows significant anti-allergic and anti-inflammatory properties, ameliorating conditions like contact hypersensitivity and food allergies. frontiersin.orgbohrium.com In contrast, (±)17(18)-DiHETE demonstrates little to no effect in these models. frontiersin.orgbohrium.com Similarly, in studies on C. elegans, 17,18-EpETE was effective in increasing pharyngeal pumping frequency, a key physiological function, whereas (±)17(18)-DiHETE was found to be ineffective. researchgate.netnih.gov In human bronchial tissue models, 17,18-EpETE exhibited anti-inflammatory actions, but (±)17(18)-DiHETE did not alter bronchial reactivity. atsjournals.org

However, the characterization of (±)17(18)-DiHETE as simply an inactive metabolite is an oversimplification. Emerging research indicates that while it may lack the specific activities of its precursor, it possesses its own unique biological functions, such as potential antifibrotic effects. researchgate.netresearchgate.net

Biological Activity17,18-EpETE (Precursor Epoxide)(±)17(18)-DiHETE (Diol Metabolite)Reference
Anti-inflammatory EffectsPotentLacks significant activity frontiersin.org
Anti-allergic EffectsEffectiveLittle to no effect frontiersin.org
Vasodilatory PropertiesActive (17(R),18(S) isomer)Inactive ahajournals.org
Pharyngeal Pumping (C. elegans)Increases frequencyIneffective researchgate.netnih.gov
Antifibrotic EffectsReported activityReported activity researchgate.netresearchgate.net

Investigation of Direct Receptor Binding and Activation

A key distinction between (±)17(18)-DiHETE and its precursor lies in their interaction with cell surface receptors. The anti-inflammatory and anti-allergic actions of 17,18-EpETE are largely mediated through its direct binding and activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). frontiersin.orgkyoto-u.ac.jpresearchgate.net

In stark contrast, studies have conclusively shown that (±)17(18)-DiHETE does not activate GPR40. frontiersin.org This lack of interaction with GPR40 is consistent with its absence of anti-inflammatory and anti-allergic properties observed in various models. frontiersin.org

The specific molecular target for (±)17(18)-DiHETE remains unidentified. researchgate.netresearchgate.net Research on bone marrow-derived dendritic cells (BMDCs) has shown that (±)17(18)-DiHETE can suppress the production of interleukin-23 (IL-23). researchgate.net This effect was not blocked by inhibitors of GPR40, GPR120, or peroxisome proliferator-activated receptor-gamma (PPARγ), indicating that (±)17(18)-DiHETE mediates its effects through a distinct, as-yet-unknown receptor or pathway. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., Second Messengers, Protein Kinases)

Intracellular signaling pathways, which involve a cascade of second messengers and protein kinases, are the mechanisms through which cells respond to external stimuli. msu.edunih.gov The activation of these pathways translates receptor binding into a specific cellular response.

The known biological activities of (±)17(18)-DiHETE, though limited, imply that it can modulate specific intracellular signaling cascades. The most notable example is its ability to suppress IL-23 production in lipopolysaccharide (LPS)-stimulated dendritic cells. researchgate.net This demonstrates an interaction with a signaling pathway that controls cytokine synthesis. However, the precise second messengers (such as cyclic AMP, inositol (B14025) triphosphate, or diacylglycerol) and protein kinases (such as Protein Kinase C or Mitogen-Activated Protein Kinases) involved in this specific action of (±)17(18)-DiHETE have not been elucidated. msu.eduresearchgate.net

Conversely, in systems where its precursor 17,18-EpETE is active, (±)17(18)-DiHETE often is not. For example, in human bronchial tissue, 17,18-EpETE was found to reverse the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK) induced by TNF-α, a key inflammatory signaling event. atsjournals.org (±)17(18)-DiHETE had no such effect, further highlighting the differential signaling between the epoxide and its diol metabolite. atsjournals.org

Impact on Gene Expression and Transcriptional Regulation

The modulation of intracellular signaling pathways ultimately leads to changes in gene expression, a process controlled by transcriptional regulation. richmond.edulibretexts.org This involves trans-acting proteins (transcription factors) binding to cis-acting DNA sequences (enhancers or promoters) to control the rate at which a gene is transcribed into messenger RNA (mRNA). libretexts.org

The observed suppression of IL-23 production by (±)17(18)-DiHETE in dendritic cells is a direct consequence of its impact on transcriptional regulation. researchgate.net By inhibiting the synthesis of this cytokine, (±)17(18)-DiHETE necessarily influences the transcriptional machinery responsible for the expression of the IL-23 gene. The specific transcription factors and DNA elements that are targeted by the (±)17(18)-DiHETE-initiated signaling cascade are currently unknown.

This stands in contrast to its precursor, 17,18-EpETE, which has been shown to decrease the expression of PKC Potentiated Inhibitor Protein-17 (CPI-17) at both the mRNA and protein levels in human bronchial tissue. atsjournals.org This provides another example where the biological activity related to gene expression is lost following the hydrolysis of the epoxide.

Cellular Response Modulations in in vitro Systems (e.g., Cell Migration, Proliferation, Apoptosis)

The culmination of receptor binding, signal transduction, and altered gene expression is a change in cellular behavior. In in vitro systems, these responses are often measured as changes in cell migration, proliferation, or apoptosis. mdpi.comdovepress.com

The most significant cellular response attributed to (±)17(18)-DiHETE is its antifibrotic activity. researchgate.net Fibrosis is a pathological process characterized by the excessive proliferation and activity of fibroblasts. The finding that (±)17(18)-DiHETE possesses antifibrotic effects suggests it can modulate fibroblast proliferation and/or migration. researchgate.net

This is a distinct role from its precursor, 17,18-EpETE, which is a known inhibitor of neutrophil migration—a key event in the inflammatory response. kyoto-u.ac.jpresearchgate.net This inhibitory effect on neutrophil mobility is mediated by the GPR40 receptor and is absent with (±)17(18)-DiHETE. frontiersin.orgresearchgate.net There is limited specific research on the direct effects of (±)17(18)-DiHETE on cellular apoptosis.

Cellular ResponseEffect of (±)17(18)-DiHETEComparative Effect of 17,18-EpETEReference
Neutrophil MigrationNo significant inhibitionInhibits migration kyoto-u.ac.jpresearchgate.net
Fibroblast Activity (Antifibrotic)Exhibits antifibrotic effectsAlso reported to have antifibrotic effects researchgate.net
Cell ProliferationImplied modulation of fibroblast proliferationInhibits keratinocyte hyperproliferation researchgate.net
ApoptosisNot well characterizedAgonists of its receptor (GPR40) can suppress apoptosis researchgate.net

Biological Roles and Physiological Significance in Preclinical Research Models

Renal Physiological and Pathophysiological Models

In preclinical models of kidney disease, (±)17(18)-DiHETE has demonstrated notable anti-fibrotic effects. Research utilizing cultured rat renal fibroblasts (NRK-49F cells) has shown that (±)17(18)-DiHETE, along with its precursor 17,18-epoxyeicosatetraenoic acid (17,18-EpETE) and another EPA metabolite 18-hydroxyeicosapentaenoic acid (18-HEPE), can suppress the transforming growth factor-β1 (TGF-β1)-stimulated expression of α-smooth muscle actin, a key marker of fibroblast activation and fibrosis. researchgate.netnih.gov This effect was observed in studies where renal fibrosis was induced in mice through unilateral ureteral obstruction (UUO) or ischemia-reperfusion injury, followed by dietary supplementation with linseed oil, which is rich in the ω-3 polyunsaturated fatty acid precursor, α-linolenic acid. researchgate.netnih.gov The levels of EPA and its metabolites, including 17,18-DiHETE, were significantly elevated in the renal tissue of these mice, coinciding with the observed anti-fibrotic effects. researchgate.netnih.gov The mechanism appears to involve cytochrome P450 (CYP) metabolism, as the anti-fibrotic effects were diminished in the presence of a CYP inhibitor. researchgate.netnih.gov

Furthermore, studies on adenine-induced chronic kidney disease (CKD) in mice have also pointed to the beneficial effects of EPA metabolites. researchgate.net In these models, treatment that increased the levels of EPA and its derivatives, including 17,18-DiHETE, was associated with reduced tubular injury and fibrosis. researchgate.net

Table 1: Effects of (±)17(18)-DiHETE in Renal Preclinical Models

Model System Key Findings Reference(s)
Cultured Rat Renal Fibroblasts (NRK-49F) Suppressed TGF-β1-stimulated α-smooth muscle actin protein expression. researchgate.netnih.gov
Murine Unilateral Ureteral Obstruction (UUO) Model Elevated renal tissue levels of 17,18-DiHETE correlated with anti-fibrotic effects. researchgate.netnih.gov
Murine Ischemia-Reperfusion Injury Model Increased renal tissue levels of 17,18-DiHETE associated with reduced fibrosis. researchgate.netnih.gov

Cardiovascular System Regulation in Animal Models

The role of (±)17(18)-DiHETE in the cardiovascular system is complex, with evidence suggesting its involvement in the regulation of vascular tone and cardiac function. While its precursor, 17,18-EpETE, is known for its vasodilatory effects, the conversion to 17,18-DiHETE by soluble epoxide hydrolase (sEH) is often considered a mechanism to limit these effects. mdpi.com However, some studies indicate that diols like 17,18-DiHETE may also possess vasodilatory properties in certain vascular beds, such as the renal, cerebral, and coronary arteries. mdpi.com

In studies involving critically ill patients with systemic inflammation, administration of low-dose aspirin (B1665792) was found to increase the concentration of anti-inflammatory mediators, including 17,18-DiHETE. nih.govnih.gov This suggests a potential role for this compound in modulating the cardiovascular response to systemic inflammatory states. nih.govnih.gov Research on the effects of exhaustive exercise in humans also revealed increased circulating levels of 17,18-DiHETE, indicating its potential contribution to the cardiovascular response during maximal physical exertion. researchgate.net

Table 2: Cardiovascular Research Findings for (±)17(18)-DiHETE in Preclinical and Clinical Settings

Model/Setting Key Findings Reference(s)
General Vascular Physiology Product of 17,18-EpETE metabolism by soluble epoxide hydrolase; may have vasodilatory effects in specific arteries. mdpi.com
Critically Ill Patients with Systemic Inflammation Low-dose aspirin increased plasma concentrations of 17,18-DiHETE. nih.govnih.gov

Inflammation and Immune Response Modulation in Experimental Systems

(±)17(18)-DiHETE is recognized as a specialized pro-resolving mediator (SPM), a class of lipid mediators that actively orchestrate the resolution of inflammation. researchgate.net While it is a metabolite of the potent anti-inflammatory compound 17,18-EpETE, (±)17(18)-DiHETE itself possesses immunomodulatory functions. biorxiv.org In a mouse model of SARS-CoV-2 infection, (±)17(18)-DiHETE was among the lipids that showed altered levels depending on the stage of infection, suggesting its involvement in the complex inflammatory and resolution processes during viral infection. biorxiv.org

The influence of (±)17(18)-DiHETE on pro-inflammatory signaling is context-dependent. In human lung tissue models, while its precursor 17,18-EpETE demonstrated anti-inflammatory effects by targeting PPARγ and the p38 MAPK signaling pathway, the conversion to 17,18-DiHETE was associated with the maintenance of hyperresponsiveness in an inflammatory model. atsjournals.org However, in other contexts, it is considered an anti-inflammatory mediator. For instance, in critically ill patients, an increase in 17,18-DiHETE levels following aspirin administration was associated with a reduction in pro-inflammatory mediators. nih.gov Furthermore, in studies on human hippocampal progenitor cells, co-treatment with 17(18)-EpETE and a soluble epoxide hydrolase inhibitor, which prevents its conversion to 17,18-DiHETE, enhanced neurogenic and anti-apoptotic effects, suggesting that 17,18-DiHETE may be less active or have opposing effects in this specific context. nih.gov

Table 3: Modulation of Inflammation by (±)17(18)-DiHETE in Experimental Systems

Model System Role in Acute Inflammatory Resolution Influence on Pro-inflammatory Signaling Reference(s)
Murine SARS-CoV-2 Infection Model Levels altered during infection, indicating a role in the inflammatory/resolution process. Not explicitly detailed. biorxiv.org
Human Lung Tissue Explants Conversion from 17,18-EpETE associated with maintenance of inflammatory hyperresponsiveness. Not explicitly detailed. atsjournals.org
Critically Ill Patients (Clinical Trial) Increased levels after aspirin administration. Associated with a decrease in pro-inflammatory mediators. nih.gov

Role in Acute Inflammatory Resolution Mechanisms

Neurobiological Contexts in Preclinical Models

In the context of neuroinflammation, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD), the role of (±)17(18)-DiHETE is an area of active investigation. In a mouse model of AD, an elevated level of 17(18)-DiHETE was observed in both transgenic and wild-type mice on a fish oil diet compared to those on a safflower oil diet. unl.edufrontiersin.org This was in contrast to its precursor, 17(18)-EpETE, which was elevated only in the wild-type mice on the fish oil diet and was hypothesized to be protective. unl.edufrontiersin.org This suggests that while the precursor may have beneficial effects, the conversion to 17(18)-DiHETE, which is considered a less active metabolite, might represent a metabolic inactivation pathway. unl.edufrontiersin.org

Further supporting its presence in neuroinflammatory contexts, studies on APP/tau mice, which exhibit amyloid pathology, also showed increased levels of 17,18-DiHETE in the brain. mdpi.com

Table 4: (±)17(18)-DiHETE in Preclinical Neuroinflammation Research

Model System Key Findings Reference(s)
fat-1 and Wild-Type Mice on Different Diets (AD model context) Elevated levels in both mouse strains on a fish oil diet, considered a less active metabolite of the potentially protective 17(18)-EpETE. unl.edufrontiersin.org

Correlation with Neurological Conditions in Animal Models

Recent studies have begun to shed light on the association of (±)17(18)-DiHETE with neurological conditions, particularly in the context of neuroinflammation and neurodegenerative diseases like Alzheimer's disease (AD).

In animal models, the levels of 17,18-DiHETE, a downstream metabolite of eicosapentaenoic acid (EPA), have been observed to change in response to dietary interventions and induced pathological states. For instance, in a mouse model of AD where neuroinflammation was induced, wild-type mice receiving a fish oil-rich diet and fat-1 transgenic mice (capable of converting n-6 to n-3 polyunsaturated fatty acids) both showed elevated levels of 17,18-DiHETE compared to wild-type mice on a safflower oil diet. unl.eduresearchgate.net This suggests a potential role for this compound in the metabolic response to neuroinflammatory challenges. unl.eduresearchgate.net

Interestingly, 17,18-DiHETE is considered a less active metabolite of its precursor, 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). unl.eduresearchgate.netfrontiersin.org The conversion of the more active epoxide to the diol is thought to be a mechanism for limiting the biological effects of the former. mdpi.com In the context of AD, it has been hypothesized that the precursor, 17(18)-EpETE, might offer protective effects through its vasodilatory and PPARγ-mediated actions. unl.eduresearchgate.netfrontiersin.org

Further research has shown that in APP/tau mice, a model for amyloid pathology in AD, there is an increase in 17,18-DiHETE in the brain. mdpi.com This correlates with findings in human subjects with type 2 diabetes and AD, who exhibited significantly higher serum concentrations of 17,18-DiHETE. mdpi.com While the precise role of 17,18-DiHETE in the vasculature is not fully understood, its formation from the vasorelaxant 17(18)-EpETE suggests a potential, albeit indirect, involvement in cerebral blood flow regulation. mdpi.comresearchgate.net

The table below summarizes key findings from preclinical studies on the correlation of 17,18-DiHETE with neurological conditions.

Research Model Condition Key Findings on 17,18-DiHETE Reference
Fat-1 transgenic and wild-type miceAmyloid β-induced neuroinflammationElevated in both fat-1 and wild-type mice on a fish oil diet compared to wild-type on a safflower oil diet. unl.eduresearchgate.net
APP/tau miceAlzheimer's disease pathologyIncreased levels in the brain. mdpi.com

Hepatic Metabolic Regulation in Experimental Liver Disease Models

The role of (±)17(18)-DiHETE in the liver, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), has been a subject of investigation in various animal models.

In a study using LDLR-/- mice fed a Western diet to induce NASH, the hepatic levels of 17,18-DiHETE were found to be depleted. plos.org This diet, rich in fats and sugars, led to features consistent with NASH, including an accumulation of saturated and monounsaturated fatty acids and n-6 polyunsaturated fatty acid-derived oxidized lipids. plos.org Conversely, the levels of n-3 polyunsaturated fatty acid-derived lipids, including 17,18-DiHETE, were decreased. plos.orgresearchgate.net Supplementation with docosahexaenoic acid (DHA) was more effective than eicosapentaenoic acid (EPA) in attenuating these diet-induced changes, suggesting a link between n-3 PUFA metabolism and hepatic health. plos.orgresearchgate.net

The formation of 17,18-DiHETE is catalyzed by epoxide hydrolase from its precursor, 17,18-EpETE, which is formed from EPA by cytochrome P450 enzymes. plos.org The abundance of n-3 PUFA-derived oxidized lipids, including 17,18-DiHETE, has been shown to parallel changes in hepatic EPA levels. plos.org

Further research in a murine model of periodontitis, a condition known to induce systemic inflammation, showed that while hepatic uptake of EPA was unchanged, the levels of its diol metabolites, including 17,18-diHETE, tended to decrease in the livers of mice with periodontitis. nih.gov This suggests that systemic inflammation may disrupt the hepatic omega-3 epoxidation pathway. nih.gov In vitro experiments using HepG2 cells, a human liver cell line, demonstrated that 17,18-diHETE at a 10-μM concentration could significantly suppress TNF-α-induced expression of TNF-α, indicating a potential anti-inflammatory role in the liver. nih.gov

The following table presents a summary of research findings on the role of 17,18-DiHETE in hepatic metabolic regulation.

Research Model Condition Key Findings on 17,18-DiHETE Reference
LDLR-/- miceWestern diet-induced NASHDepleted in the liver. plos.orgresearchgate.net
Murine modelPeriodontitis-induced systemic inflammationTended to decrease in the liver. nih.gov
HepG2 cells (in vitro)TNF-α-induced inflammationSuppressed TNF-α expression at 10-μM. nih.gov

Other Emerging Physiological Roles in Non-Human Systems (e.g., Pain Modulation, Metabolic Regulation)

Beyond neurological and hepatic systems, (±)17(18)-DiHETE is implicated in other physiological processes, including pain modulation and broader metabolic regulation.

In the context of pain, studies have begun to explore the involvement of various oxylipins. While research on the direct role of 17,18-DiHETE in pain is still emerging, it is known to be a metabolite of the CYP/sEH pathway, which is involved in processing omega-3 polyunsaturated fatty acids like EPA. nih.gov This pathway and its metabolites have been shown to modulate both inflammatory and neuropathic pain. nih.gov For instance, in a study on chronic peripheral neuropathic pain, levels of 17,18-DiHETE were found to be significantly reduced in the plasma of patients with chronic widespread pain. diva-portal.org

Regarding metabolic regulation, 17,18-DiHETE is part of a complex network of oxylipins that influence various metabolic parameters. In fat-1 mice, which endogenously produce n-3 PUFAs, there is a marked increase in plasma levels of EPA epoxides and diols, including 17,18-DiHETE, compared to wild-type mice. researchgate.net This shift in the oxylipin profile is associated with protective effects against obesity and insulin (B600854) resistance. researchgate.net The precursor to 17,18-DiHETE, 17(18)-EpETE, has been shown to have anti-inflammatory effects and to act through PPARγ, a key regulator of glucose and lipid metabolism. mdpi.com The conversion of 17(18)-EpETE to 17,18-DiHETE may therefore play a role in modulating these metabolic processes. mdpi.com

The table below provides an overview of the emerging physiological roles of 17,18-DiHETE in non-human systems.

Physiological System Research Context Key Findings on 17,18-DiHETE Reference
Pain ModulationChronic Widespread PainSignificantly reduced plasma levels in patients. diva-portal.org
Metabolic RegulationFat-1 transgenic miceMarkedly increased plasma levels compared to wild-type mice. researchgate.net

Advanced Analytical Methodologies for ± 17 18 Dihete Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of eicosanoids, including (±)17(18)-DiHETE. nih.govcaymanchem.com This technique offers a powerful combination of chromatographic separation and mass-based detection, providing high sensitivity and specificity. nih.govcaymanchem.com The development of ultra-high-performance liquid chromatography (UHPLC) systems has further enhanced analytical capabilities, allowing for the comprehensive analysis of numerous eicosanoids in a single run with improved resolution and reduced analysis times. lcms.czmdpi.com

Optimization of Sample Preparation and Extraction Protocols

The analysis of (±)17(18)-DiHETE in biological samples like plasma or tissue necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. schebb-web.deschebb-web.de Common procedures involve an initial protein precipitation, often using cold ethanol, followed by solid-phase extraction (SPE). researchgate.net

Various SPE sorbents have been evaluated for their efficiency in extracting a broad spectrum of oxylipins. schebb-web.deresearchgate.net Protocols using C18 reversed-phase materials have demonstrated good performance for the analysis of a wide range of oxylipins in plasma. schebb-web.de For instance, a method involving a C18 phase with washing steps using water and n-hexane, followed by elution with methyl formate, has been shown to be effective. schebb-web.de Another approach utilizes polymeric SPE materials like Oasis HLB, which involves conditioning the column, loading the acidified sample, washing, and finally eluting the analytes. schebb-web.de The choice of extraction protocol can significantly impact the recovery of (±)17(18)-DiHETE and other dihydroxy fatty acids. schebb-web.deresearchgate.net For example, in a comparison of different SPE methods, the Strata-X protocol yielded high absolute areas for 17,18-DiHETE. schebb-web.de

The stability of oxylipins during sample handling is a critical consideration, as they are susceptible to degradation. schebb-web.de Therefore, all preparation steps for extracted samples are typically performed on ice to minimize enzymatic activity and autoxidation. nih.gov After extraction, the solvents are evaporated, and the dried extracts are stored at -80°C until analysis. nih.gov

Development of Highly Specific and Sensitive Detection Methods

LC-MS/MS methods for (±)17(18)-DiHETE typically utilize negative electrospray ionization (ESI) and operate in the multiple reaction monitoring (MRM) mode. nih.govcaymanchem.com This targeted approach provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte. lcms.cz For (±)17(18)-DiHETE, a common MRM transition is from a precursor ion (m/z) of 335.2 to a product ion (m/z) of 247.2. nih.govcaymanchem.com

The development of dynamic MRM (dMRM) has further improved the sensitivity and throughput of these methods, allowing for the analysis of over 100 oxylipins in a single run. nih.gov To achieve optimal separation of (±)17(18)-DiHETE from its isomers and other eicosanoids, reversed-phase chromatography is commonly employed. nih.govuni-wuppertal.de Columns such as C8 or C18 are frequently used with a gradient elution of mobile phases typically consisting of an aqueous solution with a weak acid (e.g., 0.1% acetic acid or formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol). nih.govuni-wuppertal.de

Table 1: Example LC-MS/MS Parameters for (±)17(18)-DiHETE Analysis

ParameterValue/DescriptionReference
Ionization ModeNegative Electrospray Ionization (ESI) nih.govcaymanchem.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z)335.2 nih.govcaymanchem.com
Product Ion (m/z)247.2 nih.govcaymanchem.com
ChromatographyReversed-Phase (e.g., C8, C18) nih.govuni-wuppertal.de

Application of Isotope Dilution Mass Spectrometry for Absolute Quantification

For the most accurate and precise quantification of (±)17(18)-DiHETE, isotope dilution mass spectrometry (IDMS) is the reference method. researchgate.netnih.govnist.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated (±)17(18)-DiHETE) to the sample at the earliest stage of preparation. researchgate.netnih.gov Because the internal standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes and experiences similar extraction efficiencies and ionization suppression or enhancement effects. nih.govepa.gov By measuring the ratio of the signal from the endogenous analyte to that of the isotope-labeled standard, an absolute concentration can be determined with high accuracy, correcting for variations in sample processing and matrix effects. researchgate.netepa.gov This approach is crucial for reliable quantification, especially in complex biological matrices where significant matrix effects can occur. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is now more prevalent, gas chromatography-mass spectrometry (GC-MS) has also been a valuable tool for the analysis of eicosanoids, including dihydroxy metabolites like (±)17(18)-DiHETE. caymanchem.comnih.gov A key requirement for GC-MS analysis of these compounds is derivatization to increase their volatility and thermal stability. caymanchem.com This typically involves converting the carboxylic acid group to an ester (e.g., methyl ester) and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govshimadzu.com Following derivatization, the compounds are separated on a capillary GC column and detected by the mass spectrometer. nih.govshimadzu.com GC-MS offers high chromatographic resolution but the derivatization steps can be time-consuming and introduce potential for analytical error. caymanchem.com

Immunochemical Detection Techniques (e.g., ELISA Considerations for Lipidomics)

Enzyme-linked immunosorbent assays (ELISAs) are immunochemical methods that can be used for the quantification of specific analytes. numberanalytics.com While ELISAs are highly sensitive and cost-effective for single-analyte measurements, their application in lipidomics, and specifically for a compound like (±)17(18)-DiHETE, has limitations. caymanchem.comnih.gov A major challenge is the development of highly specific antibodies that can distinguish (±)17(18)-DiHETE from the vast number of other structurally related oxylipins, which can lead to cross-reactivity and inaccurate quantification. caymanchem.com For comprehensive profiling of the eicosanoid network, mass spectrometry-based methods are generally preferred due to their superior specificity and multiplexing capabilities. caymanchem.comnih.gov

Lipidomics Profiling and Network Analysis for Comprehensive Eicosanoid Study

The biological effects of (±)17(18)-DiHETE are best understood within the context of the entire eicosanoid network. nih.gov Lipidomics, the large-scale study of lipids, utilizes advanced analytical platforms, primarily LC-MS/MS, to simultaneously measure hundreds of lipid mediators from a single sample. nih.govnih.gov This comprehensive profiling allows for the investigation of complex interactions and shifts in metabolic pathways. nih.gov By applying targeted lipidomics approaches, researchers can quantify a wide array of eicosanoids, including prostaglandins (B1171923), leukotrienes, epoxides, and diols derived from various polyunsaturated fatty acids. nih.govnih.gov The resulting data can be used for network analysis, which helps to visualize the complex regulatory relationships between different lipid mediators and understand how the balance of these signaling molecules is altered in various physiological and disease states. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
(±)17(18)-DiHETE(±)17,18-dihydroxy-eicosa-5,8,11,14-tetraenoic acid
Prostaglandins-
Leukotrienes-

Synthetic Chemistry and Chemical Biology Approaches for ± 17 18 Dihete

Total Chemical Synthesis of (±)17(18)-DiHETE and its Stereoisomers

The total chemical synthesis of polyunsaturated fatty acid (PUFA) metabolites like 17,18-DiHETE is a complex challenge due to the presence of multiple Z-configured double bonds and chiral centers. Chemists have devised various strategies to control both the stereochemistry of the vicinal diol and the geometry of the olefinic bonds.

Stereoselective synthesis aims to produce a specific stereoisomer from a racemic or achiral starting material. For vicinal diols in PUFAs, established methods like Sharpless asymmetric dihydroxylation have been successfully employed. korea.ac.kr This reaction can introduce the two hydroxyl groups across a double bond in a predictable stereochemical fashion, guided by a chiral ligand.

Another powerful strategy involves the stereoselective epoxidation of a precursor olefin, followed by ring-opening of the epoxide. For instance, epoxidation of a diene with an agent like meta-chloroperoxybenzoic acid (m-CPBA) can generate a vinyl epoxy alcohol. rsc.org Subsequent palladium-catalyzed addition of an acetate (B1210297) group can lead to a dihydroxy-carbonate intermediate with defined stereochemistry. rsc.org This intermediate can then be elaborated into the final DiHETE structure.

The construction of the polyene backbone often relies on coupling reactions like the Wittig reaction or Sonogashira coupling. korea.ac.krnsf.gov These reactions allow for the convergent assembly of the molecule from smaller, stereochemically defined fragments, which is an efficient approach for complex natural products. rsc.org For example, a C1–C11 phosphonium (B103445) salt can be coupled with a C12–C20 aldehyde fragment containing the pre-installed diol stereocenters to construct the full carbon skeleton. rsc.org

Table 1: Key Stereoselective Reactions in PUFA Metabolite Synthesis

Reaction Purpose Key Reagents Ref
Sharpless Asymmetric Dihydroxylation Creates chiral vicinal diols from olefins OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) korea.ac.kr
Stereoselective Epoxidation Forms epoxides with defined stereochemistry m-CPBA, Vanadyl acetylacetonate rsc.org
Palladium-Catalyzed Acetoxy Addition Opens vinyl epoxides to form syn-diols Pd(OAc)₂, Acetic Acid rsc.org
Wittig Reaction Forms C=C bonds with Z-selectivity Phosphonium salt, Base (e.g., n-BuLi) rsc.orgrsc.org

Enantiospecific synthesis starts from a chiral precursor, a strategy often referred to as a "chiral pool" approach. This method is particularly powerful for generating a single, desired enantiomer. The synthesis of specific 17,18-DiHETE isomers, such as those found in Resolvin E3 (17R,18S- and 17R,18R-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid), provides a clear blueprint for these strategies. researchgate.netnih.gov

For example, the total synthesis of Resolvin E3 isomers has been achieved through a convergent route. rsc.orgresearchgate.net The synthesis might begin with a commercially available chiral starting material, such as D-erythronolactone, to set the absolute stereochemistry of one of the hydroxyl groups. rsc.org Key steps can include:

Base-mediated epoxide rearrangement to install the oxirane ring with absolute stereoselectivity. rsc.org

Mitsunobu inversion to convert a syn-epoxy alcohol to its anti-isomer, allowing access to the opposite diastereomer. rsc.org

Convergent coupling , often using a Z-selective Wittig reaction, to join the chiral fragment containing the diol with the rest of the polyene chain. rsc.org

These enantiospecific strategies have been critical in determining the absolute stereochemistry of naturally occurring isomers and in providing sufficient quantities of material for detailed biological evaluation, which has revealed that the biological activity of these mediators is highly stereospecific. researchgate.netresearchgate.net

Stereoselective Synthesis Strategies

Enzymatic Synthesis for Research Compound Generation

For generating research quantities of (±)17(18)-DiHETE and its stereoisomers, enzymatic synthesis offers a highly specific and often more direct route compared to total chemical synthesis. This approach leverages the enzymes responsible for its biosynthesis in nature. caymanchem.com

The primary biosynthetic pathway involves the sequential action of two enzyme classes:

Cytochrome P450 (CYP) Monooxygenases : These enzymes catalyze the epoxidation of the ω-3 double bond of eicosapentaenoic acid (EPA) to form 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). caymanchem.comnih.gov

Soluble Epoxide Hydrolase (sEH) : This enzyme catalyzes the hydrolysis of the epoxide ring of 17(18)-EpETE to yield the vicinal diol, 17,18-DiHETE. caymanchem.comnih.govnih.gov

For research purposes, these enzymatic steps can be replicated in vitro. A common method involves incubating the precursor, EPA, with tissue homogenates (e.g., from rat liver or monkey seminal vesicles) that contain the necessary CYP and sEH enzymes. caymanchem.com Alternatively, recombinant enzymes expressed in host systems like E. coli or insect cells (e.g., HEK293 cells transfected with a specific CYP cDNA) can be used for cleaner and more controlled production. nih.govmdpi.comsci-hub.se This allows for the screening of various CYP isoforms to identify those that produce 17(18)-EpETE with high regio- and stereoselectivity. nih.gov For example, studies have shown that Cyp1a2 is a highly active omega-3 epoxygenase, predominantly producing 17,18-EpETE and its corresponding diol, 17,18-DiHETE. nih.gov

Whole-cell biotransformation is another powerful technique. mdpi.comsci-hub.se In this approach, a microorganism like the fungus Gaeumannomyces graminis or engineered E. coli expressing the desired enzymes is cultured and fed with EPA. caymanchem.comsci-hub.se The cells then convert the precursor into 17,18-DiHETE, which can be extracted and purified from the culture medium. This method can be scaled up to produce significant quantities of the desired compound.

Table 2: Enzymatic Systems for (±)17(18)-DiHETE Generation

System Description Precursor Key Enzymes Ref
Tissue Homogenates Crude enzyme preparations from animal tissues. EPA Endogenous CYPs, sEH caymanchem.com
Recombinant Enzymes Purified enzymes or lysates from cells engineered to overexpress specific enzymes. EPA, 17(18)-EpETE Specific recombinant CYPs (e.g., Cyp1a2), sEH nih.govnih.gov

Development of Analogs and Probes for Mechanistic Studies

To overcome the inherent chemical and metabolic instability of PUFA metabolites and to probe their interactions with biological targets, chemically stable analogs and functionalized probes have been developed. While much of this work has focused on the epoxide precursor 17(18)-EpETE, the principles are directly applicable to studying 17,18-DiHETE. researchgate.netnih.gov

Metabolically stable analogs are designed to mimic the structure and biological activity of the parent compound but are resistant to degradation. For example, the epoxide group in 17(18)-EpETE, which is rapidly hydrolyzed to 17,18-DiHETE by sEH, has been replaced with more stable isosteres like a urea (B33335) group. researchgate.net Similarly, to study the effects of 17,18-DiHETE without its potential further metabolism, chemically robust mimics could be synthesized. A recent study developed a furanyl fatty acid analog of 17,18-EpETE that was resistant to hydrolysis by sEH, thereby preventing its conversion to 17,18-DiHETE and allowing for the distinct roles of the epoxide versus the diol to be studied. chemrxiv.org

Chemical probes are essential tools for identifying the protein targets of bioactive lipids. nsf.gov Photoaffinity labeling is a powerful technique where a lipid analog is synthesized with two key modifications: a photoreactive group (like a diazirine) and a reporter tag (like an alkyne for click chemistry). nsf.govnih.govbiorxiv.org When introduced into a biological system, the probe binds to its target proteins. Upon UV irradiation, the photoreactive group forms a covalent bond, permanently linking the probe to its interacting partners. nsf.govnih.gov The reporter tag then allows for the enrichment and identification of these proteins using mass spectrometry-based proteomics. The development of such probes for 17,18-DiHETE would be a crucial step in discovering its specific receptors and downstream effector proteins, providing invaluable insight into its mechanism of action.

Current Research Gaps and Future Academic Directions for ± 17 18 Dihete

Elucidation of Direct Biological Activities Beyond Epoxide Inactivation

A primary gap in our knowledge is the full spectrum of direct biological activities of (±)17(18)-DiHETE, independent of its role as a metabolite of 17(18)-EpETE. While the conversion of epoxides to diols by soluble epoxide hydrolase (sEH) is often considered a deactivation step, some studies indicate that certain diols, including those derived from other fatty acids, can be proinflammatory or possess other bioactivities. wikipedia.orgnih.gov

Recent findings have begun to challenge the long-held assumption that 17,18-DiHETE is merely an inactive byproduct. For instance, studies have shown that 17,18-DiHETE can suppress the expression of α-smooth muscle actin, suggesting an anti-fibrotic effect in renal cells. researchgate.net Additionally, in the context of critical illness, low-dose aspirin (B1665792) was found to increase the concentration of 17,18-DiHETE, which was associated with anti-inflammatory effects. nih.gov These findings underscore the need for further research to systematically screen for and characterize the direct biological effects of (±)17(18)-DiHETE across various physiological and pathological contexts. Future studies should aim to identify its molecular targets and signaling pathways, which currently remain largely unknown. researchgate.netresearchgate.net

Comprehensive Characterization of Stereoisomer-Specific Functions

The "(±)" notation in (±)17(18)-DiHETE signifies a racemic mixture of stereoisomers. The enzymatic hydration of 17(18)-EpETE by sEH produces a mixture of 17(R),18(R)-diHETE and 17(S),18(S)-diHETE. wikipedia.org A significant knowledge gap exists regarding the specific biological activities of each of these enantiomers. It is well-established in pharmacology that stereoisomers of a compound can have vastly different, and sometimes opposing, biological effects. For example, the precursor, 17(18)-EpETE, exhibits stereoselective actions, with the 17(R),18(S)-enantiomer showing potent effects in cardiomyocytes while the 17(S),18(R)-enantiomer is inactive. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of (±)17(18)-DiHETE in complex biological systems, future research should leverage multi-omics approaches. isglobal.org This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular networks influenced by this compound. Lipidomics, a subset of metabolomics, has already been instrumental in identifying and quantifying 17,18-DiHETE in various biological samples. nih.govaacrjournals.org

By combining lipidomic data with other omics datasets, researchers can identify correlations between (±)17(18)-DiHETE levels and changes in gene expression, protein levels, and other metabolites. This systems-level approach can help to uncover novel signaling pathways and biological processes modulated by (±)17(18)-DiHETE, moving beyond a single target or pathway to understand its broader physiological impact. frontiersin.org For instance, integrating data could reveal how genetic variations in enzymes like sEH affect 17,18-DiHETE levels and subsequent downstream biological effects, ultimately influencing disease susceptibility. medrxiv.org

Development of Novel Research Tools and Methodologies

Advancements in our understanding of (±)17(18)-DiHETE are intrinsically linked to the development of more sophisticated research tools and methodologies. The commercial availability of (±)17(18)-DiHETE standards has been crucial for its identification and quantification. caymanchem.combiomol.com However, there is a need for more specific and sensitive analytical techniques to accurately measure the individual stereoisomers of 17,18-DiHETE in complex biological matrices. caymanchem.commdpi.com

Furthermore, the development of specific pharmacological tools, such as selective agonists or antagonists for any identified receptors of 17,18-DiHETE, would be invaluable for probing its functional roles. capes.gov.br The creation of novel in vitro and in vivo models, including genetically modified cell lines and animal models with altered sEH activity or specific cytochrome P450 expression, will also be essential for dissecting the precise mechanisms of action of (±)17(18)-DiHETE. arvojournals.orgnih.gov

Conceptual Frameworks for Diol-Mediated Biological Processes

Finally, there is a need to develop broader conceptual frameworks for understanding how diol metabolites, in general, contribute to biological regulation. researchgate.netnih.govnih.gov While much of the focus has been on their epoxide precursors, the growing evidence of the bioactivity of diols necessitates a shift in perspective. nih.govnih.gov

Future research should aim to establish general principles governing the biological activities of fatty acid diols. This could involve investigating common structural motifs that confer activity, identifying shared signaling pathways, and understanding the interplay between epoxides and their corresponding diols in different cellular contexts. By placing the study of (±)17(18)-DiHETE within a larger conceptual framework of diol-mediated biology, researchers can better appreciate its significance and uncover fundamental principles of lipid signaling. plos.org

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of (±)17(18)-DiHETE, and how can researchers validate these pathways experimentally?

(±)17(18)-DiHETE is synthesized via cytochrome P450 (CYP)-mediated epoxidation of eicosapentaenoic acid (EPA), forming 17(18)-EpETE, which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to produce the dihydroxy metabolite. Key CYP isoforms include CYP1A1, CYP1A2, CYP2C8, CYP2C9, and CYP2J2 . To validate these pathways, researchers can:

  • Use selective CYP inhibitors (e.g., ketoconazole for CYP2C9) or sEH inhibitors (e.g., TPPU) in cell-based assays.
  • Employ LC-MS/MS to quantify intermediates like 17(18)-EpETE and (±)17(18)-DiHETE in biological samples after enzymatic inhibition .

Q. What methodological approaches are recommended for detecting and quantifying (±)17(18)-DiHETE in complex biological matrices?

(±)17(18)-DiHETE is typically quantified using reversed-phase LC-MS/MS with multiple reaction monitoring (MRM). Key considerations include:

  • Chromatographic separation to resolve co-eluting isomers (e.g., 8,15-DiHETE vs. 12,13-DiHODE) using acetonitrile/water gradients with 0.1% formic acid .
  • Compound-specific transitions (e.g., m/z 351 → 291 for 17,18-DiHETE) and isotope-labeled internal standards (e.g., 20-HETE-d6) to correct for matrix effects .

Q. What functional roles does (±)17(18)-DiHETE play in cellular models, and how are these effects experimentally demonstrated?

(±)17(18)-DiHETE promotes insulin secretion in pancreatic α-cell transdifferentiation models. For example:

  • In murine αTC1 cells, 0.3 μmol·L⁻¹ (±)17(18)-DiHETE induces insulin production after 48 hours, validated via confocal microscopy and fluorescent markers (insulin/green, glucagon/red) .
  • Researchers should pair functional assays (e.g., glucose-stimulated insulin secretion) with siRNA knockdown of sEH to confirm metabolite-specific effects .

Advanced Research Questions

Q. How do dietary interventions modulate endogenous (±)17(18)-DiHETE levels, and what experimental designs address confounding factors?

High linoleic acid (LA) intake suppresses (±)17(18)-DiHETE synthesis by competing with EPA for CYP450 metabolism. In rat studies, a 10.5% LA diet reduced (±)17(18)-DiHETE by 19-fold compared to a 0.4% LA diet . To control for confounders:

  • Use isocaloric diets with matched PUFA ratios.
  • Profile unesterified vs. total oxylipins to distinguish dietary vs. endogenous contributions .

Q. How can researchers resolve contradictory findings on (±)17(18)-DiHETE’s role in cardiovascular outcomes?

(±)17(18)-DiHETE is inversely associated with implantable cardioverter-defibrillator (ICD) shocks but positively linked to all-cause mortality in cohort studies . To address contradictions:

  • Conduct dose-response studies in ex vivo models (e.g., human pulmonary arteries) to assess vasodilation vs. chronotropic effects.
  • Use Mendelian randomization to disentangle metabolite levels from genetic/epigenetic confounders .

Q. What advanced models are used to investigate (±)17(18)-DiHETE’s therapeutic potential in diabetes and neurogenesis?

  • Diabetes : Primary islet cultures from GCGicre;R26TdTomato mice treated with 0.3 μmol·L⁻¹ (±)17(18)-DiHETE show insulin/tdTomato co-localization, confirming α-to-β cell transdifferentiation .
  • Neurogenesis : In depression models, EPA supplementation elevates (±)17(18)-DiHETE, correlating with hippocampal neurogenesis. Researchers use HAM-D scores and LC-MS/MS to link metabolite levels to clinical outcomes .

Q. How can LC-MS/MS workflows be optimized to improve specificity for (±)17(18)-DiHETE amid co-eluting oxylipins?

Co-elution challenges (e.g., 8,15-DiHETE vs. 12,13-DiHODE) require:

  • Orthogonal chromatography (e.g., chiral columns) to separate stereoisomers.
  • High-resolution MS (HRMS) to differentiate isobars via exact mass (e.g., m/z 351.2174 for 17,18-DiHETE) .
  • Fragment ion validation (e.g., m/z 291 for 17,18-DiHETE vs. m/z 201 for 12,13-DiHODE) .

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